
4-bromo-2-iodo-1H-indole-7-carboxylic acid
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Overview
Description
4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a halogen-substituted indole derivative with a molecular formula of C₉H₅BrINO₂ (inferred from related compounds). The bromine and iodine atoms at positions 4 and 2, respectively, confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its carboxylic acid group at position 7 enhances solubility and facilitates conjugation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Antiviral Activity
Research indicates that indole derivatives, including those similar to 4-bromo-2-iodo-1H-indole-7-carboxylic acid, have shown promising antiviral properties. For example, derivatives with carboxylic acid groups have been identified as effective inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The binding conformation analysis suggests that the indole core interacts significantly with the active site of integrase, enhancing its inhibitory effects .
Anticancer Properties
Indole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that modifications at the C-2 position of indole can lead to compounds that inhibit tubulin polymerization and exhibit potent cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 1.0 nM in MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like paclitaxel . The structural features of this compound may enhance its efficacy in targeting cancer pathways.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of indole derivatives is crucial for optimizing their biological activities. The introduction of halogen atoms at specific positions has been shown to significantly improve the potency of these compounds against various biological targets. For example, substituents at the C3 position can enhance interactions with hydrophobic pockets in target proteins, leading to improved inhibitory effects .
Compound | Target | IC50 (μM) |
---|---|---|
4-Bromo-2-Iodo-Indole Derivative | HIV Integrase | 0.13 |
C2-Carboxylic Acid Derivative | Tubulin Polymerization | 1.0 |
Halogenated Indole Derivative | COX Enzymes | 19.45 (COX-1) |
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions and other organic transformations that allow for the introduction of bromine and iodine substituents at specific positions on the indole ring. The ability to modify this compound further into derivatives with enhanced biological properties is a significant advantage in drug discovery .
Case Study: HIV Inhibition
In a recent study, a series of indole carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. Among these, compounds structurally related to this compound exhibited significant activity, with some derivatives achieving IC50 values below 0.15 μM . This highlights the potential of this compound as a lead structure for developing new antiviral agents.
Case Study: Cancer Cell Line Testing
Another investigation focused on the anticancer activity of indole derivatives against a panel of human cancer cell lines revealed that certain modifications led to enhanced cytotoxicity compared to standard treatments. The introduction of bulky substituents at the C3 position was found to increase efficacy significantly .
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-2-iodo-1H-indole-7-carboxylic acid and related indole derivatives:
Key Observations :
Halogen Effects: Bromine and iodine in this compound increase molecular weight and polarizability compared to mono-halogenated analogs like 4-bromo-1H-indole-7-carboxylic acid . Fluorine (e.g., in 7-bromo-4-fluoro-1H-indole-2-carboxylic acid) improves metabolic stability but reduces steric bulk compared to iodine .
Positional Isomerism :
- Carboxylic acid placement (C2 vs. C7) significantly impacts solubility and reactivity. For example, 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid has lower aqueous solubility than C7-carboxylic acid derivatives due to the benzyloxy group .
Biological Activity
4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bromine and iodine atoms, which are known to influence its reactivity and biological interactions. The indole ring system is a common motif in many biologically active compounds, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance its binding affinity and specificity towards these targets, which may lead to modulation of biochemical pathways involved in disease processes. For example, the presence of these halogens can increase lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. It has shown promising activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high, indicating its potential utility in treating fungal infections .
Case Studies
- Antiviral Activity : A study on indole derivatives indicated that modifications at specific positions on the indole ring could enhance antiviral activity against HIV-1 integrase, suggesting that similar structural modifications might improve the efficacy of this compound against viral targets .
- Structure-Activity Relationship (SAR) : Research on related compounds has established that the introduction of halogen groups significantly affects biological activity. For instance, compounds with bromine or iodine substitutions were found to have enhanced antimicrobial properties compared to their non-halogenated counterparts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
Compound | Halogen Substituent | Biological Activity |
---|---|---|
Indole-3-carboxylic acid | None | Moderate antibacterial activity |
3-Bromo-1H-indole-7-carboxylic acid | Bromine | Enhanced antibacterial activity |
3-Iodo-1H-indole-7-carboxylic acid | Iodine | Stronger interaction with targets |
The presence of halogen atoms in these compounds correlates with increased biological activities, emphasizing the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-iodo-1H-indole-7-carboxylic acid, and what are the critical considerations for halogen positioning?
Methodological Answer: Synthesis typically begins with indole-7-carboxylic acid derivatives. Key steps include:
- Protection of the carboxylic acid (e.g., ethyl ester formation) to prevent side reactions during halogenation .
- Sequential halogenation : Bromination (e.g., using NBS or Br₂ in DMF) at position 4, followed by iodination (e.g., NIS or I₂ with AgOTf) at position 2. Steric and electronic effects dictate regioselectivity; directing groups (e.g., carbonyls) may assist .
- Deprotection : Hydrolysis under basic conditions (e.g., NaOH/EtOH) regenerates the carboxylic acid.
Critical Considerations :
- Monitor reaction temperature to avoid over-halogenation.
- Use TLC or HPLC to track intermediate purity.
Table 1: Example Halogenation Conditions
Halogen | Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Br | NBS, DMF | DMF | 0–25°C | 60–75% |
I | NIS, AgOTf | CH₂Cl₂ | 25–40°C | 50–65% |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (distinct for Br/I).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
Validation : Compare data with computational predictions (e.g., DFT for NMR) or structurally related compounds .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL be employed to address issues such as disorder or twinning?
Methodological Answer :
- Challenges :
- Heavy atoms (Br/I) cause absorption effects, requiring corrected data collection (e.g., multi-scan scaling).
- Disorder in the carboxylic acid group or halogens due to flexibility.
- Twinning from non-merohedral crystal packing.
- SHELXL Solutions :
Table 2: Example Refinement Statistics
Parameter | Value |
---|---|
R1 (all data) | 0.045 |
wR2 | 0.120 |
Twin fraction | 0.32 |
CCDC Deposition | 2,250,XXX |
Q. How should researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or X-ray bond lengths) for this compound?
Methodological Answer :
- NMR Discrepancies :
- X-ray vs. DFT Bond Lengths :
Critical Step : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude decomposition .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
Methodological Answer :
- Handling :
- Storage :
- Store at –20°C in amber vials with desiccant.
- Avoid exposure to light, moisture, or strong acids/bases.
Note : Stability data for this compound is scarce; extrapolate from brominated indole analogs .
Q. In mechanistic studies involving this compound, how can isotopic labeling or trapping experiments elucidate reaction pathways?
Methodological Answer :
- Isotopic Labeling :
- Synthesize deuterated analogs (e.g., D₂O hydrolysis) to track proton transfer in carboxylate reactions.
- Use ¹³C-labeled carboxylic acid to monitor decarboxylation via NMR .
- Trapping Experiments :
- Add radical scavengers (e.g., TEMPO) to identify radical intermediates in halogenation.
- Use ESI-MS to detect transient intermediates in Suzuki-Miyaura cross-couplings .
Properties
Molecular Formula |
C9H5BrINO2 |
---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
4-bromo-2-iodo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14) |
InChI Key |
YQNWXDNNYSPFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br |
Origin of Product |
United States |
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